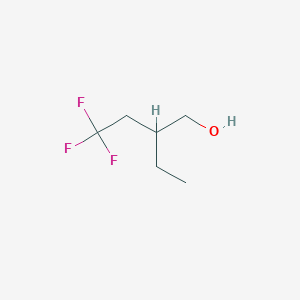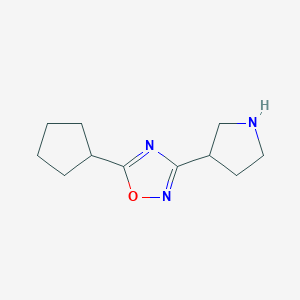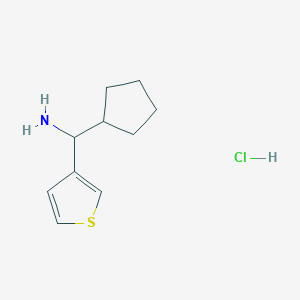
6-(4-甲基哌嗪-1-基)嘧啶-3-羧酸乙酯
描述
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a chemical compound . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
科学研究应用
神经保护应用
该化合物在神经保护领域显示出潜力,这对治疗神经退行性疾病、缺血性卒中和外伤性脑损伤至关重要。神经保护特性通过细胞活力测定、ELISA、qRT-PCR、蛋白质印迹和分子对接研究进行评估。 这些研究表明,该化合物的衍生物可以减少神经细胞中内质网伴侣蛋白和凋亡标记物的表达 .
抗神经炎症特性
炎症是神经疾病进展的重要因素。6-(4-甲基哌嗪-1-基)嘧啶-3-羧酸乙酯衍生物已被评估其抗神经炎症特性。 它们在抑制 LPS 刺激的人微胶质细胞中一氧化氮和肿瘤坏死因子-α 的产生方面显示出可喜的结果,表明其在管理神经炎症方面的潜在应用 .
心血管研究
嘧啶酮衍生物,包括6-(4-甲基哌嗪-1-基)嘧啶-3-羧酸乙酯,最初被探索用于心血管药物。它们与多种活性相关,包括抗高血压和抗血小板作用。 这使它们在心血管研究中很有价值,尤其是在药物设计和发现方面 .
抗菌和抗结核活性
嘧啶酮衍生物的广泛药理活性扩展到抗菌和抗结核特性。 据报道,这些化合物对各种微生物和结核菌株具有显着的活性,这对开发新的抗生素和治疗结核病至关重要 .
镇痛和抗炎作用
6-(4-甲基哌嗪-1-基)嘧啶-3-羧酸乙酯已被研究其镇痛和抗炎作用。 这些特性对于开发新的疼痛管理和抗炎药物至关重要,提供了对当前药物的替代选择,具有更少的副作用 .
抗糖尿病潜力
对包括6-(4-甲基哌嗪-1-基)嘧啶-3-羧酸乙酯在内的嘧啶酮衍生物的抗糖尿病特性的研究已显示出希望。 这些化合物可能在合成新的抗糖尿病药物方面发挥作用,有助于治疗糖尿病 .
抗癌研究
嘧啶酮衍生物的抗癌潜力是另一个令人兴奋的应用领域。 这些化合物已被探索其抑制癌细胞生长的能力,使其成为癌症治疗方面进一步研究的候选者 .
农用化学品应用
最初,嘧啶酮核也用于农用化学品。 6-(4-甲基哌嗪-1-基)嘧啶-3-羧酸乙酯的衍生物可用于开发新的农用化学品,可能导致更有效和环境友好的杀虫剂和除草剂 .
作用机制
Target of Action
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
实验室实验的优点和局限性
The main advantage of using MPPC in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has a wide range of applications in scientific research. However, there are some limitations to using MPPC in laboratory experiments. For example, the exact mechanism of action of MPPC is not well understood, and the effects of MPPC on the body are not fully understood.
未来方向
There are a number of potential future directions for MPPC research. These include further studies on the mechanism of action of MPPC, as well as studies on the effects of MPPC on behavior and cognition. Additionally, further research could be done to explore the potential therapeutic uses of MPPC, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be done to explore the potential toxicity of MPPC and other compounds.
生化分析
Cellular Effects
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of target genes .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic site. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. Additionally, Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. Long-term studies have also indicated that Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can have sustained effects on cellular function, potentially leading to changes in cell behavior and physiology .
Dosage Effects in Animal Models
The effects of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may induce toxic or adverse effects, such as cellular damage or organ toxicity. Studies have shown that there is a threshold dose beyond which the adverse effects become more pronounced, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .
Transport and Distribution
The transport and distribution of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity. The transport and distribution of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can affect its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is crucial for its biological activity and therapeutic potential .
属性
IUPAC Name |
ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-18-12(17)10-4-5-11(14-13-10)16-8-6-15(2)7-9-16/h4-5H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFUKAYRLSUSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

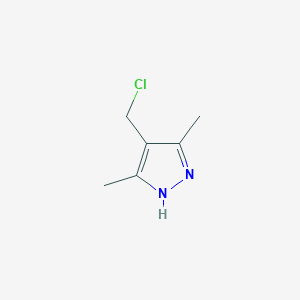
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)
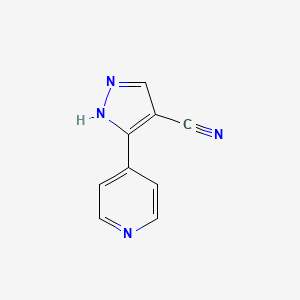
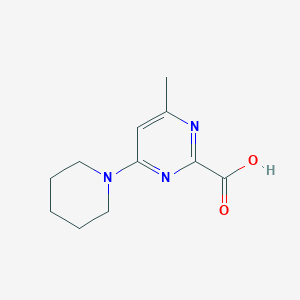
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
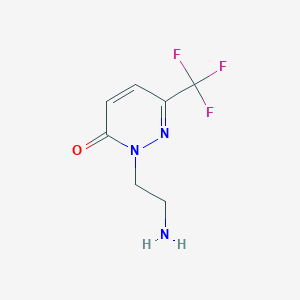
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
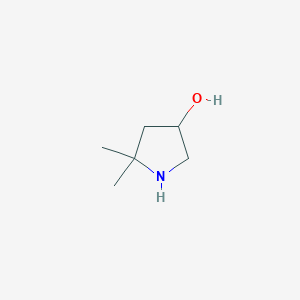
![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)
